1H-Benzotriazole-1-methanol
Overview
Description
Synthesis Analysis
The synthesis of 1H-Benzotriazole-1-methanol typically involves the reaction of benzotriazole with aldehyde under controlled conditions. This process has been investigated for its efficiency and the quality of the product, showing high inhibition efficiency in certain applications, such as corrosion inhibition in NaCl solutions (Luo Zhiyong, 2009).
Molecular Structure Analysis
The molecular structure of 1H-Benzotriazole-1-methanol and related compounds has been explored using various analytical techniques, including X-ray diffraction and NMR spectroscopy. These studies provide insight into the compound's crystallographic system and molecular geometry, which are crucial for understanding its chemical behavior and properties (B. Sahaya Infant Lasalle et al., 2022).
Chemical Reactions and Properties
Reactions involving 1H-Benzotriazole-1-methanol and its derivatives have been extensively studied, particularly their role as corrosion inhibitors and in forming adducts with aldehydes and aldehyde derivatives. These reactions are significant for the synthesis of various chemical compounds and materials with improved properties (A. Katritzky et al., 1987).
Physical Properties Analysis
The physical properties of 1H-Benzotriazole-1-methanol, such as solubility, melting point, and molecular weight, have been characterized to facilitate its use in different applications. These properties are essential for determining the compound's suitability for various industrial and research purposes (Stanislaw Rachwal, 2009).
Chemical Properties Analysis
The chemical properties of 1H-Benzotriazole-1-methanol, including its reactivity with other compounds and its behavior under different conditions, have been a subject of research. Studies have focused on its role in catalysis, its potential as a building block for more complex molecules, and its effectiveness as a corrosion inhibitor, highlighting its versatility and utility in various chemical processes (Venkateshwarlu Gurram et al., 2015).
Scientific Research Applications
Corrosion Inhibition 1H-Benzotriazole-1-methanol is synthesized from benzotriazole and aldehyde and exhibits significant corrosion inhibitory properties. In a study conducted by Luo Zhiyong, it was found that this compound has an inhibition efficiency of 90% at a concentration of 10 mg/L in a 3% NaCl solution. This efficiency is superior to that of benzotriazole (BTA), highlighting its potential as a corrosion inhibitor in various industrial applications (Luo Zhiyong, 2009).
Environmental Impact and Remediation In a study by Andrea Speltini et al., the presence of 1H-benzotriazole-1-methanol in soil samples was investigated. A novel method was developed for the simultaneous determination of benzotriazoles, benzothiazoles, and benzenesulfonamides in soil. This research aids in understanding the environmental impact and potential remediation strategies for these compounds (Speltini et al., 2016).
Biological Activity and Pharmaceutical Applications The compound has been studied for its biological activity, particularly as an inhibitor in various biological processes. M. Bretner et al. investigated its analogues for inhibitory activity against enzymes of selected Flaviviridae, including hepatitis C virus (HCV). The study highlighted the potential of 1H-Benzotriazole-1-methanol derivatives in developing antiviral agents (Bretner et al., 2005).
Water Treatment and Environmental Stability Jinshao Ye et al. explored the degradation efficiency of 1H-benzotriazole using ultraviolet activating persulfate. This study is significant for understanding the environmental stability and treatment of benzotriazoles in wastewater treatment processes (Ye et al., 2018).
Analytical Methods for Environmental Monitoring Jincheng Wang et al. developed a method based on solid-phase extraction and high-performance liquid chromatography for determining 1H-benzotriazole and other related compounds in surface water. This research is crucial for monitoring the presence of these compounds in the environment (Wang et al., 2014).
Phytoremediation Potential The potential of plants to phytotransform benzotriazoles, including 1H-benzotriazole, was studied by Sigifredo D. Castro et al. This research provides insights into the use of plants for the remediation of environments contaminated with benzotriazoles (Castro et al., 2003).
Safety And Hazards
properties
IUPAC Name |
benzotriazol-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJIHEXYGRXHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279361 | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzotriazole-1-methanol | |
CAS RN |
28539-02-8 | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028539028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Benzotriazole-1-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY5HS4K4B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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